molecular formula C15H18N2O3 B2946743 6-methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide CAS No. 2034551-35-2

6-methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide

Cat. No.: B2946743
CAS No.: 2034551-35-2
M. Wt: 274.32
InChI Key: RAAQAJXQXOUXSJ-UHFFFAOYSA-N
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Description

6-Methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide is a chemical compound offered for research and development purposes. It features an indole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The indole nucleus is a fundamental structure in many biologically active compounds and is frequently explored in pharmaceutical development for its potential to interact with various cellular pathways . Compounds based on the indole-2-carboxamide structure have been identified as starting points in drug discovery campaigns for infectious diseases, demonstrating the research value of this chemotype . For instance, optimized indole-2-carboxamides have been advanced to proof-of-concept efficacy studies in animal models of parasitic infections like Chagas disease, showing antiparasitic activity . The specific substitution pattern on this compound—a 6-methoxy group and an oxan-3-yl (tetrahydropyran) carboxamide side chain—is designed to modulate the molecule's physicochemical and drug metabolism and pharmacokinetic (DMPK) properties, which are critical parameters in lead optimization . Researchers value such derivatives for synthesizing novel molecules and investigating structure-activity relationships (SAR) in various therapeutic areas. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-19-12-5-4-10-7-14(17-13(10)8-12)15(18)16-11-3-2-6-20-9-11/h4-5,7-8,11,17H,2-3,6,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAQAJXQXOUXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core, which can be achieved through the Fischer indole synthesis or other established methods.

    Carboxamide Formation: The carboxamide group is introduced by reacting the methoxylated indole with oxan-3-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

6-methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the body, such as serotonin or dopamine receptors, leading to modulation of their activity.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular functions and gene expression.

Comparison with Similar Compounds

CB1 Allosteric Modulators (Indole-2-Carboxamides)

  • Org27569 Derivatives: 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-ethyl-1H-indole-2-carboxamide (Compound 13): Exhibits EC50 = 50 nM for CB1 allosteric modulation. The C3 ethyl group and phenethyl substituent enhance potency . 5-Chloro-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (Compound 21): EC50 = 90 nM. Lacks a C3 substituent but retains activity due to the piperidinyl group . Comparison: The absence of a C3 substituent in 6-methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide may reduce CB1 affinity compared to these analogues. However, the oxane ring could improve pharmacokinetic properties (e.g., solubility) over aromatic substituents.

Anti-Inflammatory Indole Amides

  • 5-Chloro-1-(4-fluorobenzyl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide (Compound 123) : Shows COX-2 inhibitory activity comparable to celecoxib. The 5-methoxy group and fluorobenzyl substituent contribute to selectivity .
    • Comparison : The 6-methoxy group in the target compound may similarly enhance electron-donating effects, though its position (6 vs. 5) could alter binding interactions.

Substituent Effects on Pharmacokinetics and Potency

Table 1: Key Structural Variations and Properties

Compound Name Indole Substituents Carboxamide Substituent Key Biological Data Reference
This compound 6-OCH₃ Oxan-3-yl N/A (Theoretical)
6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide 6-OCH₃, 3-carboxamide Thiazolyl N/A (Synthetic focus)
N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-1H-indole-2-carboxamide 2-carboxamide Quinazolinone N/A (Computational study)
ICAM-b (CB1 modulator) 5-Cl, 3-pentyl Piperidinyl-phenethyl KB = 470 nM, α = 18

Key Observations:

Substituent Position :

  • Methoxy at C6 (target compound) vs. C5 (Compound 123): Positional differences may influence electronic effects and steric interactions with targets.
  • Carboxamide at C2 (target) vs. C3 (): Alters hydrogen-bonding patterns and spatial orientation.

Oxane vs.

C3 Substitution :

  • The absence of a C3 alkyl group in the target compound may limit its CB1 activity compared to ICAM-b (C3-pentyl) .

Physicochemical Comparison

Table 2: Physicochemical Data

Compound Name Molecular Weight LogP (Predicted) Water Solubility (Predicted) Reference
This compound ~274.3 ~2.1 Moderate
6-Methoxy-N-(thiazolyl)-1H-indole-3-carboxamide ~341.4 ~2.8 Low
ICAM-b ~441.0 ~4.5 Low
  • Key Insight : The oxane ring reduces logP compared to ICAM-b, suggesting better solubility and oral bioavailability.

Biological Activity

6-Methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core substituted with a methoxy group and an oxan-3-yl moiety. The presence of these functional groups is believed to influence its biological activity significantly.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes, such as kinases or proteases, which play critical roles in various cellular processes. This inhibition can lead to altered signaling pathways and cellular responses.
  • Receptor Interaction : It can bind to specific receptors, potentially modulating their activity. This interaction may influence various physiological responses, including inflammation and cell proliferation.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways such as MAPK or PI3K/Akt, which are crucial for cell growth and survival .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Studies have shown that indole derivatives can reduce the expression of inflammatory cytokines like TNF-α and IL-6 in macrophage models . This suggests potential use in treating inflammatory diseases.
  • Anticancer Potential : The compound has been investigated for its ability to interact with DNA and proteins, indicating a possible role as an anticancer agent. Indole derivatives are known for their cytotoxic effects against various cancer cell lines .

Research Findings

Several studies have focused on the biological evaluation of indole derivatives similar to this compound:

StudyFindings
Study 1Demonstrated significant inhibition of LPS-induced inflammation in macrophages by indole derivatives .
Study 2Reported anticancer activity through interaction with DNA, leading to apoptosis in cancer cells.
Study 3Highlighted the compound's potential as a selective MAO-B inhibitor, suggesting neuroprotective properties .

Case Studies

  • Inflammation Model : In a study involving RAW 264.7 macrophages, compounds similar to this compound effectively inhibited the production of inflammatory mediators upon LPS stimulation. This points towards its therapeutic potential in inflammatory diseases.
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines have shown that indole derivatives can induce apoptosis and inhibit cell proliferation, supporting their development as anticancer agents.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide, and how are intermediates validated?

The synthesis typically involves multi-step reactions:

  • Esterification : Start with ethyl 6-methoxy-1H-indole-2-carboxylate. React with oxan-3-amine under amide coupling conditions (e.g., DMF, sodium ethoxide) .
  • Characterization : Validate intermediates using 1H/13C NMR for structural confirmation, IR spectroscopy to track functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), and elemental analysis to confirm purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • NMR Spectroscopy : 1H NMR identifies methoxy (δ ~3.8–4.0 ppm) and indole NH (δ ~10–12 ppm). 13C NMR confirms carbonyl (δ ~160–170 ppm) and aromatic carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric consistency (C, H, N, O ratios) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s molecular structure, and what challenges arise during refinement?

  • Procedure : Co-crystallize the compound with a target protein (e.g., pantothenate synthetase) or as a pure solid. Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) .
  • Challenges : Data quality issues (e.g., twinning, low resolution) require iterative refinement. Validate using R-factors (<0.05 for high-resolution data) and the ADDSYM tool in PLATON to check for missed symmetry .

Q. What experimental strategies are effective in assessing the compound’s bioactivity, such as enzyme inhibition?

  • Enzyme Assays : Use fluorescence-based or calorimetric methods (ITC) to measure binding affinity. For example, inhibition of Mycobacterium tuberculosis pantothenate synthetase was studied via co-crystallization (PDB: 3ISJ) .
  • Dose-Response Analysis : Fit dose-response curves (IC50 values) using nonlinear regression models (e.g., GraphPad Prism).

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding poses. Validate with MD simulations (AMBER/GROMACS) to assess stability.
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with methoxy or oxan-3-yl groups) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Purity Verification : Re-analyze compound purity via HPLC (>95%) to exclude degradation products.
  • Assay Standardization : Control variables like buffer pH, temperature, and solvent (DMSO concentration ≤1%).
  • Structural Analog Comparison : Test derivatives (e.g., halogenated indoles) to isolate functional group contributions .

Q. What synthetic modifications enhance the compound’s stability or bioactivity?

  • Functional Group Tuning : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, NO2) to alter electronic properties.
  • Oxan-3-yl Modifications : Substitute with other cyclic amines (e.g., piperidine) to improve solubility.
  • Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 5 h reflux) .

Methodological Tables

Q. Table 1. Key Synthetic Reagents and Conditions

StepReagents/ConditionsPurpose
Amide CouplingDMF, NaOEt, 80°CForms carboxamide bond
CrystallizationAcetic acid reflux (3–5 h)Purifies intermediates

Q. Table 2. Crystallographic Data Validation Metrics

ParameterIdeal ValueTool
R-factor<0.05SHELXL
Data Completeness>95%XDS
Twinning TestP-value <0.05PLATON

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